molecular formula C22H25N3O B2669574 4-[1-(3-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one CAS No. 637754-58-6

4-[1-(3-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Cat. No. B2669574
CAS RN: 637754-58-6
M. Wt: 347.462
InChI Key: VIFKEKJVNJUFFE-UHFFFAOYSA-N
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Description

Benzimidazole is a bicyclic compound made up of benzene and imidazole rings . It’s a key heterocycle in therapeutic chemistry, and its derivatives have been mentioned in the literature as corrosion inhibitors for various metals . They’re also used as dopants for n-type organic semiconductors .


Molecular Structure Analysis

The molecular structure of benzimidazole compounds is based on a benzene ring fused to an imidazole ring . The specific structure of “4-[1-(3-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one” would require more specific information.


Chemical Reactions Analysis

Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .


Physical And Chemical Properties Analysis

Benzimidazole compounds have a wide range of physical and chemical properties depending on their specific structure. For example, some benzimidazole compounds show conductivity of 2 × 10−3 S/cm as a dopant .

Scientific Research Applications

Enzyme Inhibition and Anticancer Research

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors : Compounds with the benzimidazole moiety, similar to the requested molecule, exhibit significant potency as PARP inhibitors, displaying nanomolar cellular potency. Such compounds have been developed with excellent enzyme inhibition capabilities and have shown efficacy in combination with other treatments in cancer models, including melanoma and breast cancer xenograft models (Penning et al., 2009); (Penning et al., 2010).

Material Science and Engineering

  • Polyimides with Improved Adhesion : Benzimidazole-containing compounds are instrumental in synthesizing polyimides with enhanced adhesion properties, especially to copper. These materials exhibit high thermal stability, good solvent solubility, and desirable electrical properties, making them suitable for applications in electronic devices and interlevel dielectrics (Chung et al., 2001).

Antimicrobial and Antioxidant Applications

  • Antimicrobial Activity : New benzimidazole-based Schiff base copper(II) complexes have been synthesized, demonstrating substantial in vitro cytotoxic effects against various cancer cell lines and significant inhibitory effects on bacterial growth. These complexes show potential as antimicrobial agents due to their effective DNA binding and cellular DNA lesion properties (Paul et al., 2015).
  • Antioxidant Properties : Novel N-methyl-1,3,4-thiadiazol-2-amine and 4-methyl-2H-1,2,4-triazole-3(4H)-thione derivatives of the benzimidazole class have shown good antioxidant properties in various in vitro systems, indicating potential applications in combating oxidative stress-related diseases (Kuş et al., 2008).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Benzimidazole derivatives are effective as corrosion inhibitors for mild steel in acidic environments. Their efficiency increases with concentration, suggesting applications in industrial settings to protect metal surfaces (Yadav et al., 2013).

Drug Development and Chemical Synthesis

  • Selective Androgen Receptor Modulators : Structural modifications of benzimidazole derivatives have led to the development of potent, partial agonists of the human androgen receptor, indicating potential therapeutic applications in muscle wasting and other conditions (Nique et al., 2012).

Mechanism of Action

The mechanism of action of benzimidazole compounds can vary depending on their specific structure and application. For example, as corrosion inhibitors, they generally protect the metal from corrosion by forming a film on the metal surface .

Future Directions

The synthesis of new compounds with antimicrobial and antiviral properties is a central objective today, especially in the context of the COVID-19 pandemic . Benzimidazole and pyrazole compounds have remarkable biological properties, such as antimicrobial, antiviral, antitumor, analgesic, anti-inflammatory, anti-Alzheimer’s, antiulcer, antidiabetic . Therefore, the future research directions could involve the synthesis of new benzimidazole derivatives with enhanced properties for various applications.

properties

IUPAC Name

4-[1-(3-methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-16(2)12-13-24-20-11-7-6-10-19(20)23-22(24)17-14-21(26)25(15-17)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFKEKJVNJUFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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